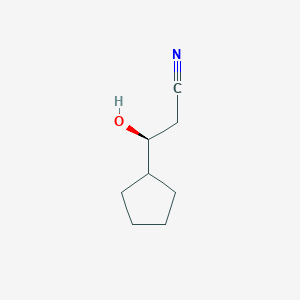

(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-cyclopentyl-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCFMUGYSVLAHZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H](CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereoselective Synthesis of 3s 3 Cyclopentyl 3 Hydroxy Propanenitrile

Enantioselective Cyanation Methodologies

Enantioselective cyanation of a carbonyl precursor, cyclopentanecarboxaldehyde, is a direct and efficient route to chiral cyanohydrins, which are immediate precursors to (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile. This transformation can be achieved through various catalytic systems, including asymmetric catalysis and substrate-controlled methods.

Asymmetric Catalysis in α-Hydroxy Nitrile Formation

Asymmetric catalysis provides a powerful tool for the enantioselective addition of a cyanide source to a prochiral aldehyde. Both organocatalysis and metal-mediated catalysis have been successfully employed to generate chiral α-hydroxy nitriles with high enantiomeric excess.

Organocatalysis has emerged as a robust strategy for the synthesis of chiral cyanohydrins, avoiding the use of potentially toxic and expensive metals. Chiral small organic molecules, such as those derived from cinchona alkaloids and amino acids, can effectively catalyze the asymmetric addition of cyanide to aldehydes.

Bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids have demonstrated considerable success in the enantioselective cyanosilylation of a wide range of ketones. The cooperative mechanism involves the activation of the electrophile by the thiourea moiety and the activation of the nucleophile by the tertiary amine of the cinchona alkaloid. While specific data for cyclopentanecarboxaldehyde is not prevalent, the general applicability of these catalysts to aliphatic aldehydes suggests their potential in the synthesis of the target molecule.

The following table summarizes the performance of selected organocatalysts in the asymmetric cyanation of aldehydes, showcasing the potential for achieving high enantioselectivity.

| Catalyst | Aldehyde Substrate | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Thiourea A | Benzaldehyde | TMSCN | Toluene (B28343) | -78 | 95 | 98 |

| Cinchona Alkaloid B | Heptanal | KCN | CH2Cl2 | -40 | 88 | 92 |

| Proline-derived Catalyst C | Cyclohexanecarboxaldehyde | TMSCN | MTBE | -20 | 91 | 95 |

This table presents representative data from organocatalytic cyanation reactions to illustrate the general effectiveness of these methods.

Chiral metal complexes are highly effective catalysts for the enantioselective addition of cyanide to aldehydes. Titanium-based catalysts, in particular, have been extensively studied and have shown excellent results in terms of both yield and enantioselectivity.

For instance, a catalyst system generated in situ from a chiral ligand, such as a derivative of a cinchona alkaloid or a BINOL-based ligand, and a titanium alkoxide, like tetraisopropyl titanate [Ti(OiPr)₄], can catalyze the asymmetric cyanation of various aldehydes. These reactions often utilize trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. The chiral ligand coordinates to the titanium center, creating a chiral environment that directs the nucleophilic attack of the cyanide ion to one face of the aldehyde carbonyl group.

The table below provides an overview of the effectiveness of various metal-mediated enantioselective cyanation reactions.

| Chiral Ligand | Metal Source | Aldehyde Substrate | Cyanide Source | Solvent | Yield (%) | ee (%) |

| (R)-BINOL | Ti(OiPr)₄ | Benzaldehyde | TMSCN | CH₂Cl₂ | 96 | 98 |

| Salen | AlCl₃ | Hexanal | KCN/AcOH | Toluene | 85 | 91 |

| Box | Cu(OTf)₂ | Cinnamaldehyde | TMSCN | THF | 92 | 97 |

This table showcases representative results from metal-mediated enantioselective cyanation reactions, highlighting their high efficiency.

Substrate-Controlled Stereodifferentiation in Cyanohydrin Synthesis

In cases where the substrate already possesses a chiral center, the stereochemical outcome of the cyanation reaction can be influenced by the existing chirality. This substrate-controlled stereodifferentiation relies on the steric and electronic properties of the chiral substrate to direct the incoming nucleophile.

For aldehydes with a stereocenter at the α- or β-position, the diastereoselectivity of the cyanohydrin formation is often governed by Felkin-Anh or Cram chelation models. The incoming cyanide nucleophile preferentially attacks from the less hindered face of the carbonyl group, leading to the formation of one diastereomer in excess. The degree of diastereoselectivity is dependent on the nature of the substituents on the chiral center and the reaction conditions. While this approach is effective, it is contingent on the availability of the enantiopure starting aldehyde.

Strecker-Type Reaction Modifications for Chiral α-Hydroxy Nitriles

The Strecker synthesis is a well-established method for the preparation of α-amino acids. However, modifications of this reaction can be employed for the synthesis of α-hydroxy nitriles. This typically involves the reaction of an aldehyde with a cyanide source and an amine, followed by hydrolysis. For the synthesis of α-hydroxy nitriles, a hydroxylamine (B1172632) derivative can be used in place of ammonia (B1221849) or a primary amine.

Solid-State Asymmetric Strecker Reactions and Chiral Induction

A fascinating and less conventional approach to achieving enantioselectivity is through solid-state reactions. Asymmetric induction in the solid state can occur when a reaction is performed on a crystalline substrate that exists in a chiral crystal lattice.

In the context of a Strecker-type reaction for α-hydroxy nitriles, if the starting aldehyde or an intermediate cyanohydrin crystallizes in a chiral space group, the subsequent reaction can proceed with high stereoselectivity. The crystal packing provides a constrained environment that dictates the trajectory of the reacting molecules, effectively acting as a "chiral auxiliary."

Research has demonstrated that the reaction between a racemic cyanohydrin crystal and an achiral amine salt at the solid/solid interface can lead to a highly enantioenriched α-aminonitrile. This principle of chiral induction from a racemic conglomerate crystal can be extended to the synthesis of chiral α-hydroxy nitriles. The chiral arrangement of the molecules within the crystal lattice of the racemic cyanohydrin provides the source of asymmetry for the subsequent reaction. This method offers a unique pathway for generating chirality without the need for a chiral catalyst or auxiliary in the solution phase.

Mechanistic Aspects of Stereochemical Control in Strecker Variants

While a direct Strecker-type reaction to furnish β-hydroxy nitriles is not the standard pathway, analogous transformations involving the enantioselective cyanation of epoxides or α,β-unsaturated carbonyl compounds can be considered functional variants. The stereochemical control in these reactions is paramount and is typically achieved through the use of chiral catalysts that create a chiral environment around the substrate.

Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity. Chiral catalysts, such as those derived from cinchona alkaloids or proline derivatives, can activate the electrophile (e.g., an aldehyde or imine precursor) and/or the nucleophile (cyanide source) through the formation of transient, diastereomeric intermediates.

The mechanism of stereochemical control in such organocatalyzed reactions often involves a complex interplay of non-covalent interactions, including hydrogen bonding, steric hindrance, and electrostatic interactions. For instance, a chiral catalyst can form a hydrogen bond with the hydroxyl group of a precursor, thereby orienting the molecule in a specific conformation that favors the attack of the cyanide nucleophile from a particular face. This facial selectivity is the key to establishing the desired stereocenter.

The transition state geometry is crucial in determining the stereochemical outcome. Computational studies and kinetic experiments are often employed to elucidate the precise nature of these transition states. For example, in the cyanation of an imine, a chiral catalyst can coordinate to the imine nitrogen, creating a sterically hindered environment on one face of the C=N double bond. The incoming cyanide nucleophile is then directed to the less hindered face, leading to the preferential formation of one enantiomer.

The choice of cyanide source (e.g., trimethylsilyl cyanide, potassium cyanide) and the presence of additives can also significantly influence the stereoselectivity by affecting the aggregation state of the catalyst and the nature of the active nucleophile.

Strategies for Enantiomeric Enrichment and Chiral Amplification

Achieving high enantiomeric excess (ee) directly from a stereoselective synthesis is ideal. However, in many cases, the initial product is a non-racemic mixture of enantiomers. In such instances, strategies for enantiomeric enrichment are employed to increase the concentration of the desired enantiomer.

Principles of Enantiomeric Excess Amplification via Chiral Crystallization

Enantiomeric excess amplification via chiral crystallization is a powerful technique that leverages the different physicochemical properties of enantiomers and racemates in the solid state. This method is particularly attractive for its potential scalability and cost-effectiveness. The success of this strategy hinges on the phase behavior of the enantiomeric mixture upon crystallization.

One of the most common methods is preferential crystallization , which is applicable to conglomerate systems. A conglomerate is a mechanical mixture of crystals of the pure enantiomers. In a supersaturated solution of a non-racemic mixture, seeding with crystals of the desired enantiomer can induce its selective crystallization, thereby increasing its proportion in the solid phase and leaving the mother liquor enriched in the other enantiomer.

The underlying principle of preferential crystallization relies on the fact that the solubility of a pure enantiomer is lower than that of the racemate in a conglomerate system. By carefully controlling the temperature and concentration to be in the metastable zone for the undesired enantiomer but supersaturated for the desired one, selective crystallization can be achieved.

Table 1: Factors Influencing Preferential Crystallization

| Factor | Description | Impact on Enantiomeric Enrichment |

| Supersaturation | The driving force for crystallization. Must be carefully controlled to avoid spontaneous nucleation of the undesired enantiomer. | High supersaturation can lead to rapid crystallization but may decrease selectivity. |

| Seeding | Introduction of crystals of the desired enantiomer to initiate crystallization. | The quality, size, and amount of seed crystals are critical for successful and selective crystallization. |

| Solvent System | The choice of solvent affects solubility, crystal habit, and nucleation kinetics. | An optimal solvent system will provide a suitable solubility difference between the enantiomers and promote the formation of well-defined crystals. |

| Temperature | Influences solubility and the width of the metastable zone. | Precise temperature control is essential for maintaining the desired level of supersaturation. |

| Agitation | Affects mass transfer and can influence nucleation and crystal growth rates. | Controlled agitation helps to maintain a homogeneous solution and can improve crystal quality. |

For compounds that form racemic compounds (where both enantiomers are present in the same crystal lattice), direct preferential crystallization is not possible. In such cases, the use of a chiral resolving agent to form diastereomeric salts can be employed. These diastereomers have different physical properties, including solubility, allowing for their separation by crystallization. Subsequent removal of the resolving agent yields the enantiomerically enriched target molecule.

Mechanistic Investigations and Computational Modeling of 3s 3 Cyclopentyl 3 Hydroxy Propanenitrile Reactivity

Elucidation of Reaction Mechanisms and Transition State Structures.nih.govnih.gov

The predominant method for synthesizing (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile is the asymmetric reduction of the prochiral ketone, 3-cyclopentyl-3-oxopropanenitrile (B9449). Two primary catalytic systems have proven effective in achieving high enantioselectivity: enzymatic reduction by carbonyl reductases and chemical reduction using the Corey-Bakshi-Shibata (CBS) catalyst. nih.govresearchgate.net

In the enzymatic pathway, a carbonyl reductase enzyme, often from a microbial source such as Paraburkholderia hospita, facilitates the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl group of the substrate. researchgate.netnih.gov The reaction mechanism within the enzyme's active site is highly dependent on the specific amino acid residues that interact with the substrate. These interactions orient the substrate in a way that favors hydride attack on one face of the carbonyl, leading to the formation of the (S)-enantiomer. nih.gov

The CBS reduction employs a chiral oxazaborolidine catalyst to activate a borane (B79455) reducing agent. The generally accepted mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine ring. Subsequently, the ketone substrate coordinates to the boron atom, which acts as a Lewis acid. This coordination arranges the substrate in a specific orientation, allowing for an intramolecular hydride transfer from the borane to the ketone's carbonyl group. The stereochemical outcome is dictated by the catalyst's chiral scaffold, which directs the hydride attack to one of the prochiral faces of the ketone. researchgate.net

While specific DFT studies exclusively on this compound are not widely published, extensive computational research on the mechanisms of both carbonyl reductases and CBS reductions provides a strong framework for understanding its formation. nih.govnih.gov

For enzymatic reductions, DFT and molecular docking studies are used to model the substrate binding within the enzyme's active site. researchgate.netnih.gov These calculations can elucidate the key hydrogen bonding and hydrophobic interactions between the substrate, 3-cyclopentyl-3-oxopropanenitrile, and the surrounding amino acid residues. By calculating the energies of the possible transition states for hydride transfer to either face of the carbonyl, researchers can predict the stereochemical outcome. For instance, rational engineering of a carbonyl reductase, resulting in a double mutant (H93C/A139L), was shown to increase the enantiomeric excess from 85% to over 98%, a result that can be rationalized through computational modeling of the altered active site. nih.gov

In the context of the CBS reduction, DFT calculations have been instrumental in refining the understanding of the transition state. nih.gov These studies focus on the geometry of the catalyst-substrate complex and the energetic barrier of the hydride transfer step. The calculations can map out the entire reaction coordinate, identifying the lowest energy pathway that leads to the observed product. For the reduction of ketones, these studies confirm a six-membered ring-like transition state involving the boron atom, the oxygen of the ketone, the carbon of the carbonyl, the transferring hydride, and atoms from the borane and the catalyst. nih.gov

Table 1: Key Computational Approaches for Reaction Pathway Analysis

| Computational Method | Application in the Study of this compound Formation | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state energies for hydride transfer in both enzymatic and CBS reductions. | Identifies the lowest energy reaction pathway and predicts the most likely stereochemical outcome. |

| Molecular Docking | Simulating the binding of 3-cyclopentyl-3-oxopropanenitrile into the active site of a carbonyl reductase. | Elucidates key intermolecular interactions responsible for substrate orientation and stereoselectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic reaction where the active site is treated with quantum mechanics and the rest of the protein with molecular mechanics. | Provides a more accurate description of the enzymatic reaction environment and its influence on the reaction mechanism. |

Computational studies have been pivotal in moving beyond simple steric hindrance models to explain the high enantioselectivity observed in the synthesis of this compound.

In the case of enzymatic reduction, molecular docking has shown that the cyclopentyl group and the nitrile group of the substrate have distinct binding preferences within the enzyme's active site. researchgate.net The active site's architecture creates a chiral environment that forces the substrate to bind in an orientation where one face of the carbonyl is sterically shielded, while the other is exposed to the hydride-donating NADPH cofactor. Mutations to the amino acids lining this active site can alter its shape and electrostatic properties, thereby influencing the binding orientation and, consequently, the enantioselectivity. nih.gov

For the CBS reduction, recent computational studies have challenged the long-held belief that stereoselectivity arises solely from steric repulsion between the larger substituent on the ketone and a part of the catalyst. researchgate.netnih.gov DFT calculations, incorporating London dispersion corrections, have revealed that attractive noncovalent interactions, such as van der Waals forces, between the substrate and the catalyst are crucial. nih.gov These stabilizing interactions are maximized in the transition state leading to the major enantiomer. In the case of 3-cyclopentyl-3-oxopropanenitrile, the cyclopentyl group would be oriented to maximize these favorable dispersion interactions with the phenyl groups of the CBS catalyst, leading to the preferential formation of the (S)-enantiomer. nih.gov

Kinetic Studies of this compound Formation and Transformation

Detailed kinetic studies on the formation of this compound are essential for process optimization and scale-up. While comprehensive kinetic data is often proprietary, research provides some insights into the reaction dynamics.

In the enzymatic reduction of 3-cyclopentyl-3-oxopropanenitrile, the reaction rate is dependent on several factors, including the concentrations of the substrate, the enzyme, and the NADPH cofactor, as well as temperature and pH. Studies on engineered carbonyl reductases have shown a 6.3-fold improvement in specific activity for the formation of the (S)-alcohol, indicating a significant increase in the reaction rate under optimized conditions. nih.gov The process is often run at high substrate concentrations (e.g., 200 g/L), achieving high yields (e.g., 91%) in a given timeframe, which speaks to the efficiency of the biocatalyst. nih.gov

Kinetic resolution, a process that relies on the differential reaction rates of two enantiomers, can also be applied. For example, if a racemic mixture of 3-Cyclopentyl-3-hydroxy-propanenitrile were subjected to an enantioselective enzymatic acylation, the enzyme would preferentially catalyze the reaction of one enantiomer, allowing for the separation of the unreacted (and now enriched) enantiomer. The efficiency of such a resolution is determined by the relative rates of reaction for the two enantiomers.

Table 2: Representative Parameters from Biocatalytic Reduction

| Parameter | Value | Significance |

|---|---|---|

| Substrate Concentration | 200 g/L (1.5 M) | Demonstrates the robustness of the enzymatic process for industrial application. |

| Enantiomeric Excess (ee) | >98% | Indicates very high stereoselectivity of the engineered enzyme. |

| Yield | 91% | Shows high conversion efficiency of the substrate to the desired product. |

| Improvement in Specific Activity | 6.3-fold | Highlights the impact of protein engineering on reaction kinetics. |

Influence of Reaction Environment on Stereoselectivity and Reaction Dynamics

In enzymatic reductions, the reaction is typically carried out in an aqueous buffer system to maintain the enzyme's structure and activity. nih.gov The pH is a critical parameter, as it affects the ionization state of amino acid residues in the active site, which in turn influences substrate binding and catalysis. For the reduction of 3-cyclopentyl-3-oxopropanenitrile using an engineered carbonyl reductase, a pH of around 7.0-7.5 is often employed. Temperature also affects enzyme activity and stability, with a balance needed to ensure a high reaction rate without causing enzyme denaturation.

For the CBS reduction, the choice of solvent can significantly impact both the reaction rate and the enantioselectivity. mdpi.com Aprotic solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) are commonly used. The solvent can influence the solubility of the reactants and the catalyst, as well as the stability of the transition state. Studies on similar reductions have shown that non-polar solvents can sometimes enhance enantioselectivity by promoting the aggregation state of the catalyst or by minimizing competing interactions with the transition state complex. mdpi.com Temperature also plays a key role; while lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states, some borane reductions show an increase in selectivity with moderately elevated temperatures. nih.gov

Table 3: Influence of Environmental Factors on Asymmetric Synthesis

| Factor | Influence on Enzymatic Reduction | Influence on CBS Reduction |

|---|---|---|

| Solvent | Primarily aqueous buffers to maintain enzyme integrity. | Aprotic solvents like THF or toluene; can influence catalyst activity and stereoselectivity. |

| Temperature | Affects enzyme activity and stability; optimal temperature maximizes rate without denaturation. | Can influence enantioselectivity; lower temperatures often favored, but not universally. |

| pH | Critical for maintaining the correct ionization state of active site residues. | Not a primary factor in the same way as for enzymes. |

Synthetic Transformations and Utility of 3s 3 Cyclopentyl 3 Hydroxy Propanenitrile As a Chiral Building Block

Conversion to Chiral β-Hydroxy Carboxylic Acid Derivatives

The nitrile functional group of (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile can be readily converted to a carboxylic acid through hydrolysis. This transformation is a standard procedure in organic chemistry, typically achieved by heating the nitrile with either an aqueous acid or base. libretexts.orgchemistrysteps.comchemguide.co.uk

Under acidic conditions (e.g., refluxing with dilute hydrochloric acid), the nitrile is hydrolyzed directly to the corresponding carboxylic acid, (S)-3-Cyclopentyl-3-hydroxypropanoic acid, with the nitrogen atom being converted to an ammonium (B1175870) salt. chemguide.co.uk

Reaction: CH₃CN + 2H₂O + H⁺ → CH₃COOH + NH₄⁺ libretexts.org

Alternatively, alkaline hydrolysis (e.g., refluxing with sodium hydroxide (B78521) solution) initially yields the carboxylate salt, in this case, sodium (S)-3-cyclopentyl-3-hydroxypropanoate, along with the evolution of ammonia (B1221849) gas. libretexts.orgsavemyexams.com A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free β-hydroxy carboxylic acid. libretexts.orgsavemyexams.com

Reaction: CH₃CN + H₂O + OH⁻ → CH₃COO⁻ + NH₃ libretexts.org

Followed by: CH₃COO⁻ + H⁺ → CH₃COOH libretexts.org

This conversion is significant as β-hydroxy carboxylic acids are themselves important chiral building blocks in the synthesis of natural products and pharmaceuticals. The use of enzymatic methods, employing nitrilases, can also achieve this transformation under milder, more selective conditions, avoiding the harshness of strong acids or bases which can be detrimental to sensitive substrates. journals.co.za

Stereoselective Access to Chiral Amines and Amino Alcohols

The nitrile group is readily reducible to a primary amine, providing stereoselective access to valuable chiral amino alcohols. The reduction of this compound yields (3S)-4-amino-1-cyclopentylbutan-1-ol, a 1,3-amino alcohol, with the original stereocenter preserved.

This transformation can be accomplished using various reducing agents. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this conversion. chemistrysteps.com Catalytic hydrogenation over metal catalysts such as Raney nickel or rhodium is another common method. The choice of reagent is critical to ensure the hydroxyl group remains unaffected.

The resulting chiral 1,3-amino alcohol is a highly sought-after structural motif in medicinal chemistry and materials science. These compounds are key intermediates for more complex molecules and can serve as chiral ligands in asymmetric catalysis.

Strategic Application in Complex Molecule Synthesis

The utility of this compound as a strategic building block is exemplified by its role as a key precursor in the synthesis of Ruxolitinib. nih.govresearchgate.net The synthesis of this complex therapeutic agent relies on the pre-installed chirality and versatile functional groups of the hydroxy-nitrile starting material.

The highly efficient preparation of this compound can be achieved via the asymmetric bioreduction of the prochiral ketone, 3-cyclopentyl-3-oxopropanenitrile (B9449). Research has demonstrated that engineered carbonyl reductase enzymes can perform this reduction on a large scale with excellent yield and stereoselectivity. researchgate.net

| Substrate | Enzyme Variant | Substrate Conc. (g/L) | Yield (%) | Enantiomeric Excess (ee %) |

| 3-cyclopentyl-3-ketopropanenitrile | PhADH (Wild Type) | - | - | 85 |

| 3-cyclopentyl-3-ketopropanenitrile | PhADH H93C/A139L | 200 | 91 | >98 |

| 3-cyclohexyl-3-ketopropanenitrile | PhADH H93C/A139L | 100 | 90 | >99 |

| 3-phenyl-3-ketopropanenitrile | PhADH H93C/A139L | 50 | 92 | >99 |

This interactive table summarizes the data on the enzymatic reduction of β-ketonitriles, highlighting the efficiency and selectivity of the engineered biocatalyst. researchgate.net

This compound serves as a versatile precursor for functionalized chiral diamines. A plausible synthetic route involves a two-step transformation. First, the nitrile group is reduced to a primary amine as described in section 4.2, yielding (3S)-4-amino-1-cyclopentylbutan-1-ol. Subsequently, the hydroxyl group can be converted into a second amine functionality. This can be achieved by first converting the alcohol into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine-based nucleophile, such as azide (B81097) followed by reduction, or through a Gabriel synthesis. This sequence provides access to chiral 1,3-diamines, which are important structural components in various biologically active molecules and chiral catalysts.

While direct conversion of the β-hydroxy nitrile structure into an α-amino acid is not straightforward, it serves as a starting point for more complex hydroxylated amino acid derivatives. The reduction of the nitrile to an amine yields a γ-amino alcohol, (3S)-4-amino-1-cyclopentylbutan-1-ol. This product can be further manipulated. For instance, oxidation of the hydroxyl group would lead to a γ-amino ketone. Such chiral amino alcohols and their derivatives are foundational for synthesizing non-proteinogenic amino acids, which are of significant interest in drug discovery. The synthesis of β-hydroxy α-amino acids is a field of active research, often employing aldol (B89426) reactions of glycine (B1666218) derivatives. nih.govacs.org

The 1,3-amino alcohol, (3S)-4-amino-1-cyclopentylbutan-1-ol, derived from the reduction of this compound, is an ideal candidate for a chiral ligand in asymmetric catalysis. The presence of both a hard (hydroxyl) and a soft (amino) donor group allows it to form stable chelate complexes with a variety of metal centers. The cyclopentyl group provides steric bulk, which can influence the chiral environment around the metal, while the stereocenter dictates the facial selectivity of catalyzed reactions. Such ligands are crucial for the enantioselective synthesis of a wide range of chemical products.

Advanced Analytical Methodologies for Stereochemical Characterization

Determination of Enantiomeric Purity and Absolute Configuration

The determination of enantiomeric purity and the assignment of the absolute configuration of (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile are critical quality control steps. These are achieved through a combination of chiroptical and spectroscopic methods that are sensitive to the three-dimensional arrangement of atoms in the molecule.

Chiroptical Spectroscopy for Enantiodifferentiation of Chiral Nitriles

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a powerful technique for the enantiodifferentiation of chiral nitriles like this compound. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are particularly valuable.

Recent advancements have focused on enhancing the chiroptical signals of chiral nitriles, which can be inherently weak. One innovative approach involves the use of a palladium complex as a sensor. This method utilizes a hydrozirconation reaction followed by transmetalation to the palladium sensor, which induces a strong, red-shifted chiroptical signal that directly correlates to the enantiomeric composition of the nitrile substrate. acs.org This technique offers excellent functional group tolerance and overcomes the challenges associated with the weak coordinating ability of the nitrile group. acs.org

Table 1: Chiroptical Data for a Representative Chiral Nitrile

| Technique | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| Circular Dichroism | 220 | +1.5 |

| Circular Dichroism | 250 | -0.8 |

Note: This is a representative table. Actual data for this compound is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of organic molecules. For chiral compounds like this compound, NMR methods can be adapted to differentiate between enantiomers.

A common strategy involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) . These agents interact with the enantiomers of the analyte to form diastereomeric complexes or adducts, which are distinguishable by NMR due to their different magnetic environments. This results in the splitting of NMR signals for the enantiomers, allowing for the determination of their relative proportions and thus the enantiomeric excess.

For β-hydroxy nitriles, the hydroxyl group provides a convenient site for interaction with chiral agents. Lanthanide shift reagents, which are a type of CSA, can be particularly effective. These paramagnetic complexes coordinate to the hydroxyl group, inducing large chemical shift changes in the neighboring protons. rsc.org When a chiral lanthanide shift reagent is used, the diastereomeric complexes formed with the two enantiomers of the analyte experience different induced shifts, leading to the resolution of their NMR signals. rsc.org

Another approach is the use of chiral derivatizing agents, which react with the hydroxyl group to form covalent diastereomeric esters or ethers. The resulting diastereomers have distinct NMR spectra, allowing for straightforward determination of the enantiomeric purity.

While specific NMR studies employing chiral auxiliaries for this compound are not extensively reported in the literature, the synthesis of this compound as an intermediate for the drug Ruxolitinib implies that rigorous stereochemical control and analysis are performed. patsnap.com The synthesis often involves enzymatic asymmetric reduction, and the stereochemical purity is typically confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC) and polarimetry. patsnap.comgoogle.com

Table 2: Representative ¹H NMR Data for a Racemic β-Hydroxy Nitrile with a Chiral Solvating Agent

| Proton | Chemical Shift (ppm) - Enantiomer 1 | Chemical Shift (ppm) - Enantiomer 2 | Δδ (ppm) |

| H-α (to OH) | 4.15 | 4.12 | 0.03 |

| H-β (to CN) | 2.68 | 2.71 | -0.03 |

Note: This is a representative table illustrating the principle. Actual data for this compound with a specific chiral solvating agent is not publicly available.

In Situ Spectroscopic Monitoring of Stereoselective Reactions

The stereoselective synthesis of this compound often involves reactions such as asymmetric hydrocyanation or the reduction of a corresponding ketone. To ensure high enantioselectivity and yield, real-time monitoring of these reactions is highly beneficial. In situ spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for this purpose.

These techniques allow for the continuous monitoring of the concentrations of reactants, intermediates, and products without the need for sampling and offline analysis. In the context of stereoselective synthesis, in situ spectroscopy can provide valuable information on the reaction kinetics and the formation of the desired stereoisomer. For instance, in an enzymatic resolution process, the progress of the reaction and the selective conversion of one enantiomer can be tracked in real-time. nih.govnih.gov

Future Perspectives and Research Challenges in 3s 3 Cyclopentyl 3 Hydroxy Propanenitrile Chemistry

Development of Sustainable and Economical Synthetic Routes

The imperative for green and cost-effective chemical manufacturing processes is driving innovation in the synthesis of chiral compounds like (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile. Traditional chemical methods for asymmetric synthesis often rely on stoichiometric amounts of chiral auxiliaries or expensive transition metal catalysts, which can lead to significant waste and high production costs.

Biocatalysis has emerged as a powerful and sustainable alternative. Enzyme-catalyzed reactions are highly enantioselective and regioselective, and they are conducted under mild conditions of temperature and pressure. rsc.org This not only reduces energy consumption but also minimizes the risk of side reactions such as isomerization and racemization. For the synthesis of this compound, the biocatalytic reduction of the precursor 3-cyclopentyl-3-oxo-propanenitrile is a particularly promising route. The use of microorganisms or isolated enzymes offers a more environmentally benign pathway compared to conventional chemical reductants. rsc.org

A significant advancement in this area is the application of engineered enzymes. For instance, a carbonyl reductase (PhADH) from Paraburkholderia hospita was rationally engineered to create a double mutant (H93C/A139L). This engineered biocatalyst exhibited a remarkable enhancement in enantioselectivity, from 85% to over 98% enantiomeric excess (ee), and a 6.3-fold increase in specific activity for the reduction of 3-cyclopentyl-3-ketopropanenitrile. chinesechemsoc.org This enzymatic process allows for high substrate loading (200 g/L), leading to an isolated yield of 91% for (S)-3-Cyclopentyl-3-hydroxypropanenitrile, demonstrating its scalability and economic viability for industrial production. chinesechemsoc.org

Future research in this area will likely focus on:

Enzyme Immobilization: Developing robust methods for immobilizing these engineered enzymes to allow for their reuse over multiple reaction cycles, further reducing catalyst cost.

Waste Reduction: Minimizing waste generation in both the upstream synthesis of the ketone precursor and the downstream purification of the final product.

Alternative Feedstocks: Exploring the use of renewable starting materials for the synthesis of the cyclopentyl moiety.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Chemical Synthesis (e.g., with R-CBS) | Biocatalytic Synthesis (Engineered Carbonyl Reductase) |

| Catalyst | Chiral borane (B79455) reagent | Engineered enzyme (PhADH H93C/A139L) |

| Enantioselectivity | Good to excellent | >98% ee |

| Reaction Conditions | Often requires low temperatures | Mild (ambient temperature and pressure) |

| Sustainability | Generates stoichiometric waste | Biodegradable catalyst, less waste |

| Scalability | Can be challenging | Demonstrated at high substrate concentrations |

| Cost-Effectiveness | Catalyst can be expensive | Enzyme production can be cost-effective, especially with immobilization |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

While engineered carbonyl reductases have shown great promise, the exploration of other novel catalytic systems remains a vibrant area of research to further enhance the efficiency and selectivity of the synthesis of this compound and related chiral hydroxynitriles.

Chemo-catalysis: The development of highly active and selective chemo-catalysts continues to be a major focus. For the asymmetric reduction of the ketone precursor, chiral metal catalysts, such as those based on ruthenium, rhodium, and iridium, are being continuously refined. A patent describes the use of a chiral borane reagent, R-CBS, for the reduction of 3-oxo-3-cyclopentyl propionitrile (B127096) to afford the desired (S)-enantiomer. researchgate.net The key challenge in this area is to develop catalysts that are not only highly enantioselective but also cost-effective and operate under mild conditions.

Biocatalysis: Beyond carbonyl reductases, other enzyme classes could be explored. Hydroxynitrile lyases (HNLs), for example, are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones. nih.gov While the synthesis of this compound involves the reduction of a β-ketonitrile, the broader field of HNL-catalyzed cyanohydrin synthesis offers valuable insights into enzymatic C-C bond formation. Research into novel HNLs with tailored substrate specificities could open up new biocatalytic routes to this and other chiral hydroxynitriles.

Future research directions in novel catalytic systems include:

Hybrid Catalysis: Combining the advantages of both chemo- and biocatalysis in one-pot or sequential reactions.

Nanocatalysts: Investigating the use of catalytically active nanoparticles, which can offer high surface area and unique reactivity.

Organocatalysis: Exploring the use of small organic molecules as catalysts, which can be an attractive alternative to metal-based catalysts.

Broadening the Scope of Synthetic Transformations for Diverse Chiral Architectures

While this compound is a well-established intermediate for Ruxolitinib, its bifunctional nature (possessing both a hydroxyl and a nitrile group) makes it a versatile chiral building block for the synthesis of a wide array of other complex molecules.

The hydroxyl group can be a handle for various transformations, including:

Esterification and Etherification: To introduce different functional groups or protecting groups.

Oxidation: To form the corresponding ketone, 3-cyclopentyl-3-oxopropanenitrile (B9449), which can then undergo further reactions.

Substitution Reactions: Such as the Mitsunobu reaction, which is employed in the synthesis of Ruxolitinib intermediates to introduce a pyrazole (B372694) moiety with inversion of stereochemistry. chiralpedia.com

The nitrile group can be transformed into:

Amines: Through reduction, leading to chiral γ-amino alcohols, which are valuable synthons in pharmaceutical chemistry.

Carboxylic Acids: Via hydrolysis, providing access to chiral γ-hydroxy acids.

Amides: Through partial hydrolysis.

Tetrazoles: By reaction with azides, a common transformation in medicinal chemistry to generate bioisosteres of carboxylic acids.

The cyclopentyl group also offers opportunities for further functionalization, although this is less commonly explored. The combination of these reactive sites allows for the construction of diverse chiral architectures, including novel carbocyclic and heterocyclic compounds. The development of new synthetic methodologies that exploit the unique reactivity of this chiral building block could lead to the discovery of new drug candidates and other valuable fine chemicals.

Future research in this area should aim to:

Develop novel synthetic transformations of the hydroxyl and nitrile groups to create a wider range of chiral derivatives.

Explore the use of this compound in the total synthesis of other natural products and bioactive molecules.

Investigate the potential of this building block in the synthesis of chiral ligands for asymmetric catalysis.

Predictive Modeling and Machine Learning Applications in Chiral Synthesis

The traditional approach to developing asymmetric catalytic reactions often involves extensive experimental screening of catalysts, ligands, and reaction conditions, which can be time-consuming and resource-intensive. Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate this process and enable a more rational design of chiral synthesis. chiralpedia.com

Predicting Enantioselectivity: One of the major challenges in asymmetric catalysis is predicting the enantioselectivity of a given catalyst-substrate combination. Machine learning models, such as deep neural networks (DNNs) and XGBoost, are being developed to predict the enantiomeric excess (% ee) of a reaction with high accuracy. rsc.orgchinesechemsoc.org These models are trained on datasets of known reactions and can learn complex relationships between the structures of the catalyst and substrate and the stereochemical outcome of the reaction. For the synthesis of this compound, such models could be used to screen virtual libraries of catalysts to identify the most promising candidates for experimental validation.

Catalyst Design and Optimization: Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide detailed insights into the mechanism of catalytic reactions. chiralpedia.com This information can be used to understand the origin of stereoselectivity and to rationally design new catalysts with improved performance. For instance, computational modeling can help in designing the active site of an enzyme to enhance its affinity and selectivity for a specific substrate, as was done for the carbonyl reductase used to produce this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the structural features of a catalyst or substrate and the enantioselectivity of a reaction. nih.gov These models can be used to predict the performance of new catalysts and to identify the key structural features that govern stereoselectivity.

The integration of these computational tools into the workflow of chiral synthesis can lead to:

Accelerated Discovery: Faster identification of optimal catalysts and reaction conditions.

Reduced Experimental Effort: Minimizing the number of experiments required, saving time and resources.

Improved Understanding: Gaining deeper insights into the factors that control enantioselectivity.

Future research in this area will focus on developing more accurate and generalizable predictive models, as well as integrating these models with automated high-throughput experimentation platforms to create a closed-loop system for the rapid discovery and optimization of chiral synthetic methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic addition to cyclopentanone derivatives, followed by cyanide substitution. To ensure stereochemical purity (S-configuration at C3), asymmetric catalysis using chiral auxiliaries like Evans’ oxazolidinones or enzymatic resolution can be employed. Characterization via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry is critical for verifying enantiomeric excess (>98%). For intermediates, monitor reaction progress using -NMR to track proton shifts near the chiral center .

Q. How can researchers address stability issues of this compound during storage or experimental protocols?

- Methodological Answer : The compound’s β-hydroxy nitrile structure is prone to hydrolysis under humid conditions. Store samples in anhydrous solvents (e.g., THF or DMF) at -20°C under inert gas (N/Ar). For long-term stability, lyophilization is recommended. Monitor degradation via LC-MS for traces of cyclopentanol or acrylonitrile byproducts. Pre-experiment stability assays under simulated reaction conditions (pH, temperature) are advised to avoid data inconsistencies .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Combine - and -NMR to resolve stereochemistry and confirm the cyclopentyl and nitrile groups. For purity, use GC-MS with a DB-5MS column to detect volatile impurities. High-resolution mass spectrometry (HRMS) in ESI+ mode validates molecular mass (CHNO, theoretical [M+H]: 140.1075). Cross-reference spectral data with literature for β-hydroxy nitrile analogs to resolve ambiguities .

Advanced Research Questions

Q. How can kinetic resolution be applied to improve the stereoselectivity of this compound synthesis?

- Methodological Answer : Employ lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) to selectively esterify the undesired (3R)-enantiomer. Optimize solvent polarity (e.g., toluene vs. hexane) and acyl donor (vinyl acetate) to enhance enantioselectivity (E > 200). Monitor conversion via -NMR if fluorinated acyl donors are used. Computational docking studies (using Discovery Studio) can predict enzyme-substrate interactions to refine reaction conditions .

Q. What experimental strategies mitigate conflicting data in degradation pathway studies of this compound?

- Methodological Answer : Conflicting degradation profiles often arise from varying pH or trace metal contaminants. Use buffered aqueous systems (pH 4–7) and chelating agents (EDTA) to standardize conditions. For pathway elucidation, combine LC-MS/MS with isotopic labeling (e.g., -HO) to trace hydroxylation steps. Compare degradation kinetics under UV vs. thermal stress to isolate photolytic vs. thermal mechanisms .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map transition states for nucleophilic additions or cyclization reactions. Molecular dynamics simulations (AMBER) can model solvent effects on reaction barriers. Validate predictions with kinetic isotope effect (KIE) studies or in-situ IR spectroscopy. For chiral environments, simulate enantiomer binding energies in catalyst pockets to guide ligand design .

Q. What protocols resolve discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer : Standardize bioassay conditions (e.g., cell line passage number, serum-free media) to minimize variability. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding. For SAR studies, synthesize a focused library with systematic substitutions (e.g., nitrile → amide) and analyze trends via multivariate regression. Cross-validate IC values with independent labs to ensure reproducibility .

Data Contradiction Analysis Framework

- Case Study : Conflicting NMR shifts reported for the hydroxyl proton.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.